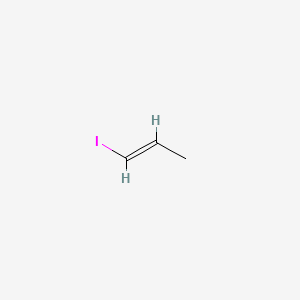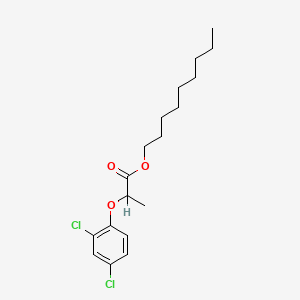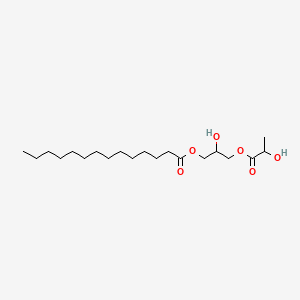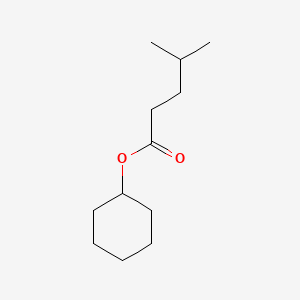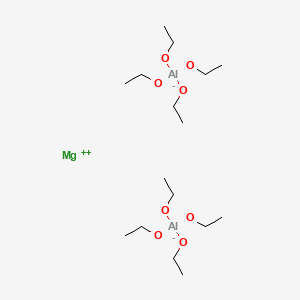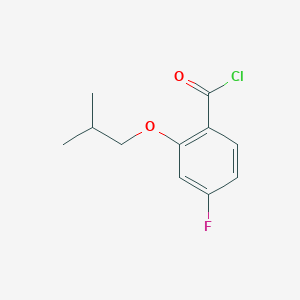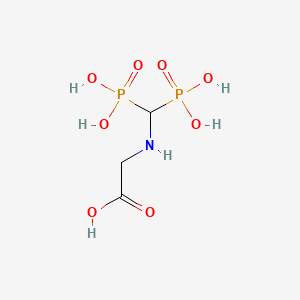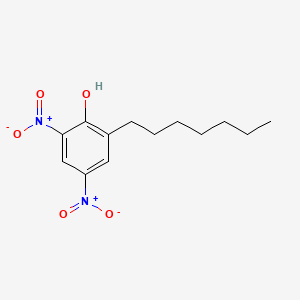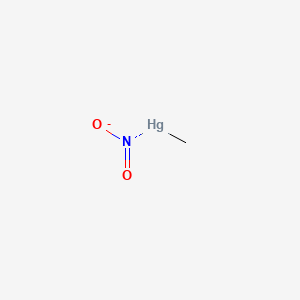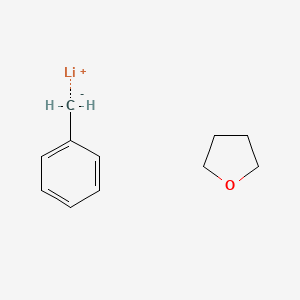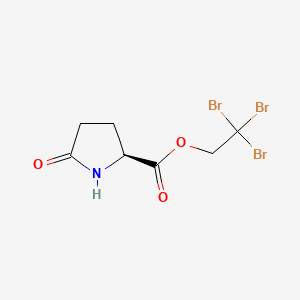
2,2,2-Tribromoethyl 5-oxo-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Tribromoethyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C7H8Br3NO3 and a molecular weight of 393.86 g/mol . It is an ester derivative of 5-oxo-L-proline and is characterized by the presence of three bromine atoms attached to the ethyl group.
Méthodes De Préparation
The synthesis of 2,2,2-Tribromoethyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 2,2,2-tribromoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane .
Analyse Des Réactions Chimiques
2,2,2-Tribromoethyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,2-dibromoethyl or 2-bromoethyl derivatives.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 5-oxo-L-proline and 2,2,2-tribromoethanol.
Applications De Recherche Scientifique
2,2,2-Tribromoethyl 5-oxo-L-prolinate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of prodrugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2,2-Tribromoethyl 5-oxo-L-prolinate involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The 5-oxo-L-proline moiety can interact with amino acid residues in proteins, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
2,2,2-Tribromoethyl 5-oxo-L-prolinate can be compared with other ester derivatives of 5-oxo-L-proline, such as:
2,2,2-Trichloroethyl 5-oxo-L-prolinate: Similar in structure but with chlorine atoms instead of bromine.
2,2,2-Trifluoroethyl 5-oxo-L-prolinate: Contains fluorine atoms, leading to different chemical properties and reactivity.
Methyl 5-oxo-L-prolinate: A simpler ester derivative with a methyl group instead of a halogenated ethyl group.
Propriétés
Numéro CAS |
54778-37-9 |
|---|---|
Formule moléculaire |
C7H8Br3NO3 |
Poids moléculaire |
393.86 g/mol |
Nom IUPAC |
2,2,2-tribromoethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H8Br3NO3/c8-7(9,10)3-14-6(13)4-1-2-5(12)11-4/h4H,1-3H2,(H,11,12)/t4-/m0/s1 |
Clé InChI |
NSUUOPICYTUVAM-BYPYZUCNSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)OCC(Br)(Br)Br |
SMILES canonique |
C1CC(=O)NC1C(=O)OCC(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


